Free Piperazine NH: A Key Structural Differentiator from N-Arylpiperazine RET Inhibitor Analogs
The target compound bears an unsubstituted piperazine (secondary amine) at the 4-position, whereas the majority of biologically characterized pyrazolo[1,5-a]pyrazine analogs in the Array BioPharma RET inhibitor patent family contain N-arylated or N-alkylated piperazines [1]. This free NH provides a hydrogen-bond donor absent in N-substituted analogs and serves as a derivatization point for library synthesis. The closest N-aryl analog, 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111319-79-9), has been reported with a CDK2 IC₅₀ of 8.1 nM, but its N-aryl substitution precludes further functionalization at that position .
| Evidence Dimension | Piperazine N-substitution status (synthetic versatility and H-bond donor capacity) |
|---|---|
| Target Compound Data | Unsubstituted piperazine (free NH); molecular weight 333.8 (HCl salt); one additional H-bond donor |
| Comparator Or Baseline | 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111319-79-9): N-(4-fluorophenyl) piperazine; molecular weight 391.4; no free NH |
| Quantified Difference | Molecular weight difference: 57.6 g/mol; H-bond donor count difference: 1 (target) vs. 0 (comparator) |
| Conditions | Structural comparison based on chemical structure; no head-to-head biological assay available |
Why This Matters
For medicinal chemistry teams, the free NH enables on-demand diversification via alkylation, acylation, or sulfonylation, making the target compound a versatile late-stage intermediate that N-aryl analogs cannot replace.
- [1] Li R, Blake JF, Haas J, et al. Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. US Patent 11,851,434 B2. See Formula I: broad claims encompassing N-substituted piperazine variants. View Source
